B1577624 Caerin-4.2

Caerin-4.2

Cat. No.: B1577624
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Caerin-4.2 is a cationic antimicrobial peptide (AMP) derived from the skin secretions of the Australian tree frog Litoria chloris. It belongs to the caerin family of peptides, characterized by their α-helical structures and broad-spectrum antimicrobial activity against bacteria, fungi, and enveloped viruses . The peptide typically consists of 21 amino acid residues, with a molecular weight of approximately 2.4 kDa. Its mechanism of action involves disrupting microbial membranes via electrostatic interactions with negatively charged phospholipids, leading to cell lysis .

Properties

bioactivity

Antibacterial

sequence

GLWQKIKSAAGDLASGIVEAIKS

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Caerin-4.2 shares structural homology with other α-helical AMPs, including Magainin-2 (from Xenopus laevis) and LL-37 (human cathelicidin). Key similarities and differences are outlined below:

Table 1: Structural and Functional Comparison of this compound with Magainin-2 and LL-37
Property This compound Magainin-2 LL-37
Source Litoria chloris Xenopus laevis Human
Length (residues) 21 23 37
Net Charge +4 +3 +6
Helicity (%) 85–90 70–75 60–65
Antimicrobial Activity Gram-negative: MIC 2–4 µM
Gram-positive: MIC 4–8 µM
Gram-negative: MIC 4–8 µM
Gram-positive: MIC 8–16 µM
Broad-spectrum MIC 1–10 µM
Cytotoxicity Low (HC50 > 100 µM) Moderate (HC50 ~50 µM) High (HC50 ~20 µM)
Key Residues Gly¹, Leu⁸, Lys¹⁵ Gly³, Ile¹⁵, Lys²⁰ Phe⁶, Arg²³, Leu³¹

Key Findings :

  • This compound exhibits higher helicity and lower cytotoxicity compared to Magainin-2 and LL-37, likely due to its optimized charge distribution and hydrophobic face .
  • Unlike LL-37, this compound lacks immunomodulatory functions, focusing solely on direct microbial membrane disruption .

Comparison with Functionally Similar Compounds

This compound is functionally analogous to Melittin (bee venom) and Polymyxin B (bacterial origin), though their structural motifs differ.

Table 2: Functional Comparison with Melittin and Polymyxin B
Property This compound Melittin Polymyxin B
Structure α-helical α-helical Cyclic lipopeptide
Target Microbial membranes Microbial/host membranes Lipid A (Gram-negative)
Resistance Mechanisms Rare Common (e.g., altered membrane charge) Widespread (e.g., mcr-1 gene)
Therapeutic Use Preclinical Limited (toxicity) Clinical (last-resort antibiotic)
Synergy with Antibiotics Yes (β-lactams) No Yes (carbapenems)

Key Findings :

  • This compound’s selectivity for microbial membranes reduces off-target effects, unlike Melittin, which lyses eukaryotic cells at similar concentrations .
  • Polymyxin B targets lipid A specifically, whereas this compound employs a nonspecific membrane-disruptive mechanism, reducing the likelihood of resistance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.